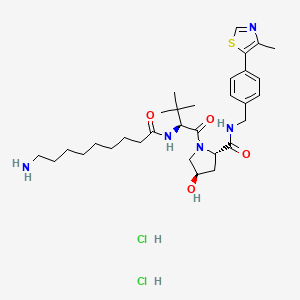

(S,R,S)-AHPC-C8-NH2 (dihydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,R,S)-AHPC-C8-NH2 (dihydrochloride) is a synthetic compound used primarily in the field of targeted protein degradation. It is a ligand for the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin-proteasome system. This compound is often utilized in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C8-NH2 (dihydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The process typically includes:

Formation of the core structure: This involves the synthesis of the pyrrolidine ring, which is a key component of the compound.

Functionalization: Introduction of the amino group and other substituents to the core structure.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of (S,R,S)-AHPC-C8-NH2 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .

化学反応の分析

Types of Reactions

(S,R,S)-AHPC-C8-NH2 (dihydrochloride) undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and hydroxyl groups.

Coupling Reactions: It can be used in coupling reactions to form PROTACs by linking with other molecules

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide)

Major Products

The major products formed from these reactions include various derivatives of (S,R,S)-AHPC-C8-NH2, which can be used in different applications, particularly in the formation of PROTACs .

科学的研究の応用

(S,R,S)-AHPC-C8-NH2 (dihydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Employed in the study of protein degradation pathways and cellular processes.

Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.

Industry: Utilized in the development of new pharmaceuticals and biotechnological tools .

作用機序

The mechanism of action of (S,R,S)-AHPC-C8-NH2 (dihydrochloride) involves its role as a ligand for the VHL protein. It binds to the VHL protein, facilitating the recruitment of target proteins to the ubiquitin-proteasome system. This leads to the ubiquitination and subsequent degradation of the target proteins, thereby modulating their levels within the cell .

類似化合物との比較

Similar Compounds

(S,R,S)-AHPC (VH032-NH2): Another VHL ligand used in PROTACs.

(S,S,S)-AHPC hydrochloride: An inactive derivative used as a negative control.

(S,R,S)-AHPC-PEG3-NH2 hydrochloride: A variant with a polyethylene glycol linker for enhanced solubility

Uniqueness

(S,R,S)-AHPC-C8-NH2 (dihydrochloride) is unique due to its specific configuration and functional groups, which provide high affinity and selectivity for the VHL protein. This makes it particularly effective in the design of PROTACs for targeted protein degradation .

生物活性

(S,R,S)-AHPC-C8-NH2 dihydrochloride, also known as VH032-C8-NH2 dihydrochloride, is a synthesized compound that plays a significant role in targeted protein degradation through the PROTAC (proteolysis-targeting chimeras) technology. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C₃₁H₄₉Cl₂N₅O₄S

- Molecular Weight : 658.72 g/mol

- CAS Number : 2341796-80-1

This compound acts as an E3 ligase ligand-linker conjugate, incorporating a von Hippel-Lindau (VHL) ligand that facilitates the targeted degradation of proteins by linking to an E3 ubiquitin ligase and a target protein.

(S,R,S)-AHPC-C8-NH2 functions by exploiting the ubiquitin-proteasome system within cells. It consists of two distinct ligands connected by a linker:

- E3 Ligase Ligand : Binds to the E3 ubiquitin ligase, facilitating the ubiquitination of the target protein.

- Target Protein Ligand : Binds to the specific protein intended for degradation.

This dual-ligand approach allows for selective targeting and degradation of proteins implicated in various diseases, including cancer and neurodegenerative disorders.

In Vitro Studies

Research has demonstrated that (S,R,S)-AHPC-C8-NH2 effectively induces degradation of target proteins in vitro. For instance:

- In cell line studies, the compound has shown significant efficacy in reducing levels of proteins associated with cancer progression when applied at concentrations ranging from 0.1 to 10 µM.

- The degradation process is mediated through the formation of a ternary complex involving the target protein, the E3 ligase, and the PROTAC molecule.

Case Studies

- Cancer Cell Lines :

- A study involving various cancer cell lines revealed that treatment with (S,R,S)-AHPC-C8-NH2 led to a dose-dependent decrease in the levels of specific oncoproteins, with IC50 values indicating effective potency at low micromolar concentrations.

- Neurodegenerative Models :

- In models of neurodegeneration, (S,R,S)-AHPC-C8-NH2 was shown to selectively degrade misfolded proteins associated with conditions like Alzheimer's disease. This was evidenced by reduced aggregation and improved cell viability in treated neuronal cultures.

Comparative Analysis

The following table summarizes key findings from various studies on (S,R,S)-AHPC-C8-NH2:

| Study Focus | Cell Type/Model | Concentration Range | Observed Effect |

|---|---|---|---|

| Cancer Cell Lines | MCF-7, HeLa | 0.1 - 10 µM | Significant reduction in oncoprotein levels |

| Neurodegenerative Models | Neuronal Cultures | 1 - 5 µM | Decreased aggregation of misfolded proteins |

| General Protein Degradation | Various Cell Lines | 0.5 - 20 µM | Induction of selective protein degradation |

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H47N5O4S.2ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);2*1H/t24-,25+,28-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLHRVOQDCWDGC-OXLNOHKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49Cl2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。